molecular formula C17H16F2N4OS B15143310 CXCR2 antagonist 6

CXCR2 antagonist 6

Cat. No.: B15143310
M. Wt: 362.4 g/mol
InChI Key: HWMPBLQDVHMEKV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CXCR2 antagonist 6 is a compound that inhibits the activity of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 is a receptor found on the surface of certain cells, including neutrophils, and plays a crucial role in the migration and aggregation of immune cells. By blocking CXCR2, this compound can modulate immune responses and has potential therapeutic applications in various diseases, including cancer and inflammatory conditions .

Preparation Methods

The synthesis of CXCR2 antagonist 6 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound meets regulatory standards .

Chemical Reactions Analysis

CXCR2 antagonist 6 undergoes various chemical reactions, including:

Scientific Research Applications

CXCR2 antagonist 6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of CXCR2 in various chemical reactions and pathways.

    Biology: Helps in understanding the migration and aggregation of immune cells, particularly neutrophils.

    Medicine: Investigated for its potential therapeutic effects in diseases such as chronic obstructive pulmonary disease (COPD), cancer, and inflammatory conditions.

Mechanism of Action

CXCR2 antagonist 6 exerts its effects by binding to the CXCR2 receptor and blocking its activity. This inhibition prevents the migration and aggregation of immune cells, particularly neutrophils, thereby modulating the immune response. The molecular targets and pathways involved include the CXCR2 receptor and its associated signaling pathways, such as the phosphatidylinositol-3-kinase (PI3K) and protein kinase B (Akt) pathways .

Comparison with Similar Compounds

CXCR2 antagonist 6 can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H16F2N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

(2R)-2-[[2-[(2,3-difluorophenyl)methylsulfanyl]pyrido[3,4-d]pyrimidin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C17H16F2N4OS/c1-10(8-24)21-16-12-5-6-20-7-14(12)22-17(23-16)25-9-11-3-2-4-13(18)15(11)19/h2-7,10,24H,8-9H2,1H3,(H,21,22,23)/t10-/m1/s1

InChI Key

HWMPBLQDVHMEKV-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC2=C1C=CN=C2)SCC3=C(C(=CC=C3)F)F

Canonical SMILES

CC(CO)NC1=NC(=NC2=C1C=CN=C2)SCC3=C(C(=CC=C3)F)F

Origin of Product

United States

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